6,6a-secoaporfine

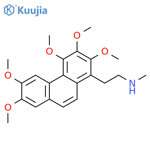

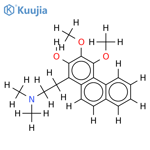

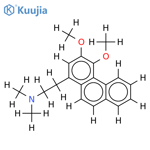

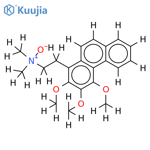

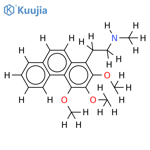

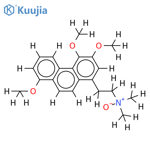

6,6a-Secoaporphines are a class of polycyclic organic compounds derived from aporphine alkaloids by the removal of two adjacent carbon atoms at positions 6 and 6a. These derivatives exhibit a unique tetracyclic structure characterized by their rigid planar nature, which can influence their physicochemical properties and potential biological activities. Due to their complex molecular architecture, secoaporphines have attracted significant interest in organic synthesis and natural product chemistry.

Structurally, these compounds feature an aporphine ring fused to a phenanthrene-like moiety via a methine bridge at the 6,6a-positions. The presence of multiple heteroatoms such as nitrogen and oxygen can further modulate their reactivity and selectivity in various chemical reactions. In terms of biological applications, secoaporphines have shown promise as potential antimalarial agents due to their ability to interact with key enzymes involved in the parasite's life cycle.

The synthesis of 6,6a-secoaporphines often involves multi-step organic transformations, including condensation, intramolecular cyclization, and functional group manipulations. Their unique structural features make them valuable intermediates for the development of new chemical entities and offer insights into the design of more potent bioactive molecules.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

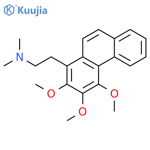

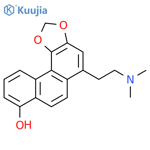

1-Phenanthreneethanamine,2,3,4,6,7-pentamethoxy-N-methyl- | 218900-91-5 | C22H27NO5 |

|

N,n-dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine | 5635-94-9 | C21H25NO3 |

|

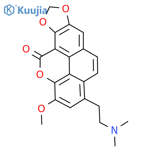

3-[2-(Dimethylamino)ethyl]-1-methoxy-10H-[1,3]dioxolo[6,7]phenanthro[4,5-bcd]pyran-10-one | 35988-96-6 | C21H19NO5 |

|

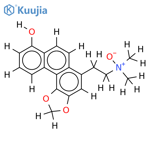

8-Hydroxystephonanthrine N-oxide | 138690-46-7 | C19H19NO4 |

|

2-hydroxyatherosperminine | 1101867-53-1 | C20H23NO3 |

|

8-Hydroxystephenanthrine | 138690-44-5 | C19H19NO3 |

|

1-[2-(N,N-dimethylaminoethyl)]-3,4-dimethoxyphenanthrene | 98900-05-1 | C20H23NO2 |

|

2-Methoxyatherosperminine N-oxide | 67341-54-2 | C21H25NO4 |

|

N-demethyl-2-methoxyatherosperminine | 1101867-54-2 | C20H23NO3 |

|

fissicesine N-oxide | 129743-90-4 | C21H25NO4 |

Letteratura correlata

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

Fornitori consigliati

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati